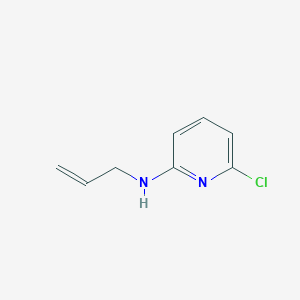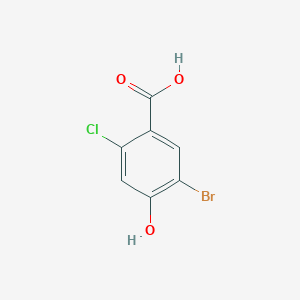![molecular formula C19H30O2 B3155014 (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 79037-34-6](/img/structure/B3155014.png)
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Übersicht
Beschreibung
A stable-labeled internal standard of 5α -Dihydrotestosterone or DHT. DHT is an androgen or male sex hormone that has been implicated in a broad range of disease from male pattern baldness to benign prostatic hyperplasia and prostate cancer. As an anabolic steroid, DHT has also been used as a performance-enhancing drug to promote muscle growth.
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology and Bioremediation
Biodegradation of Phenanthrene : Phenanthrene, a low-molecular-weight hydrophobic PAH, binds to particulates in soil and sediments, inhibiting biological uptake. Sphingomonads, a well-adapted group of microorganisms, degrade phenanthrene through up-regulation of extradiol cleavage pathway enzymes. This highlights the role of specific bacteria in the bioremediation of PAH-contaminated environments (Waigi et al., 2015).
Chemical Synthesis and Rearrangement
Unexpected Chemical Syntheses and Rearrangements : Research in the synthesis of functionalized heteroaromatic compounds often leads to the discovery of new rearrangements and corrections of previously misassigned structures. Investigations into arylhydrazonals, enamines, and other functionally substituted carbonyl compounds have provided insights into novel chemical pathways and the importance of accurate structural assignments in organic chemistry (Moustafa et al., 2017).
Pharmacological Research
Chlorogenic Acid (CGA) Pharmacology : Chlorogenic acid, found in green coffee extracts and tea, demonstrates various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective effects. Its potential in regulating lipid and glucose metabolism suggests its utility in treating metabolic disorders. This exemplifies the ongoing interest in natural compounds for developing novel therapeutics (Naveed et al., 2018).
Environmental Chemistry
Toxicity of Oxygenated PAHs : Oxygenated PAHs (OPAHs) are considered more toxic than their non-oxygenated counterparts. Studies on their occurrence, toxicity, and sources in food emphasize the need for understanding the environmental impact and health risks associated with PAHs and their derivatives. This area of research is crucial for assessing environmental hazards and establishing safety regulations (Ma & Wu, 2022).
Wirkmechanismus
Target of Action
Androstanolone-d3, also known as Stanolone or Dihydrotestosterone (DHT), primarily targets the Androgen Receptor (AR) . The AR is a nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
Androstanolone-d3 is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, Androstanolone-d3 cannot be aromatized to estradiol, therefore it is considered a pure androgenic steroid . It binds to the AR and initiates a cascade of genetic events, leading to anabolic and androgenic effects .
Biochemical Pathways
The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain . This enzyme mediates the reduction of the C4-5 double bond of testosterone . DHT may also be synthesized from progesterone and 17α-hydroxyprogesterone via the androgen backdoor pathway in the absence of testosterone .
Pharmacokinetics
The bioavailability of Androstanolone-d3 is very low (0-2%) following oral administration . This is due to extensive first-pass metabolism . When administered transdermally or via intramuscular injection, the bioavailability increases .
Result of Action
Androstanolone-d3 is biologically important for sexual differentiation of the male genitalia during embryogenesis, maturation of the penis and scrotum at puberty, growth of facial, body, and pubic hair, and development and maintenance of the prostate gland and seminal vesicles . It is the primary androgen in the genitals, prostate gland, seminal vesicles, skin, and hair follicles .
Action Environment
The action of Androstanolone-d3 can be influenced by various environmental factors. For instance, the presence of 5α-reductase in various tissues can affect the local concentration of Androstanolone-d3 . Additionally, factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of Androstanolone-d3.
Eigenschaften
IUPAC Name |
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-NWQJCVHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747036 | |
| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79037-34-6 | |
| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



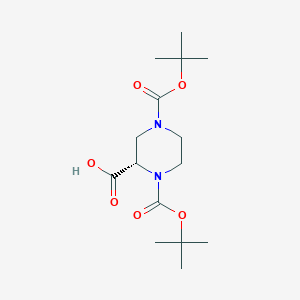
![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)

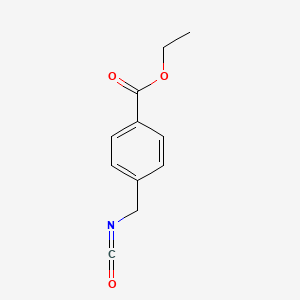



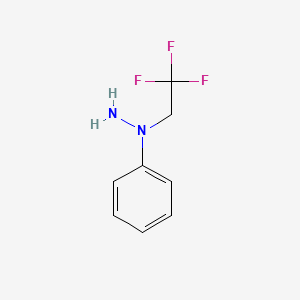
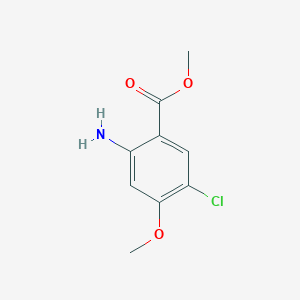

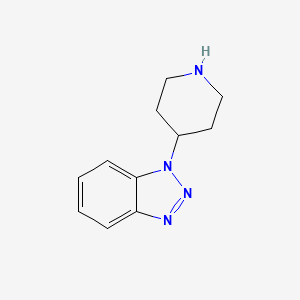
![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)
